molecular formula C8H9N3 B043665 2,7-二甲基-1H-咪唑并[4,5-b]吡啶 CAS No. 115951-60-5

2,7-二甲基-1H-咪唑并[4,5-b]吡啶

货号: B043665
CAS 编号: 115951-60-5
分子量: 147.18 g/mol
InChI 键: KLRKPOJJEMOZLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole

科学研究应用

Antimicrobial Activity

The imidazo[4,5-b]pyridine derivatives, including 2,7-dimethyl-1H-imidazo[4,5-b]pyridine, have shown promising antimicrobial properties . Research indicates that these compounds can inhibit various bacterial strains such as Escherichia coli and Bacillus cereus. For instance, a study demonstrated that specific derivatives exhibited significant antibacterial activity with inhibition constants ranging from 1.93 to 2.19 μM against these pathogens .

Table 1: Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainInhibition Constant (μM)
2,7-Dimethyl-1H-imidazo[4,5-b]pyridineE. coli1.98
2,7-Dimethyl-1H-imidazo[4,5-b]pyridineBacillus cereus2.16

Antitubercular Activity

Given the increasing global burden of tuberculosis, there is a pressing need for novel therapeutic agents. Compounds containing the imidazopyridine moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, several derivatives were identified with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, indicating their potential as effective antitubercular agents targeting the DprE1 enzyme .

Table 2: Antitubercular Activity of Selected Derivatives

CompoundMIC (μmol/L)Target Enzyme
5g0.5DprE1
5c0.6DprE1
5u0.7DprE1

Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives also exhibit anti-inflammatory properties. For example, certain compounds have been shown to reduce inflammatory responses in human retinal pigment epithelial cells induced by tert-butyl hydroperoxide. These compounds modulate key transcription factors such as Nrf2 and NF-κB involved in oxidative stress regulation . This suggests their potential use in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Response

  • Compound Tested : Imidazo[4,5-b]pyridine derivative
  • Cell Line : ARPE-19 (human retinal pigment epithelial)
  • Outcome : Significant reduction in inflammatory markers.

Cancer Treatment Potential

The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer properties , particularly as inhibitors of Aurora kinases—key regulators of cell division and proliferation in cancer cells. Studies have indicated that derivatives can effectively inhibit Aurora kinase activity, leading to reduced tumor growth in vitro and in vivo models . This positions these compounds as promising candidates for cancer therapeutics.

Table 3: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

CompoundIC50 (nM)Target Kinase
Derivative A50Aurora A
Derivative B75Aurora B

生物活性

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2,7-dimethyl-1H-imidazo[4,5-b]pyridine is C8H8N4C_8H_8N_4, with a molecular weight of approximately 160.18 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological interactions.

Antitubercular Activity

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antitubercular properties. A study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis (H37Rv). Notably, compounds with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L were identified as promising candidates for further development . The mechanism appears to involve inhibition of the DprE1 enzyme, critical for mycobacterial cell wall synthesis .

Antiproliferative Activity

The antiproliferative effects of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine derivatives have been assessed against various cancer cell lines. One study reported that certain modifications to the imidazo[4,5-b]pyridine structure significantly improved antiproliferative activity against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups in these compounds enhanced their efficacy, yielding IC50 values as low as 0.021 μM in some cases .

The biological activity of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine can be attributed to several mechanisms:

  • Inhibition of Kinases : This compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been shown to influence various signaling pathways including Wnt signaling and apoptosis modulation .
  • Receptor Interactions : The compound interacts with serotonin receptors and may modulate neurotransmitter systems, contributing to its potential neuroprotective effects.

Case Study 1: Antitubercular Screening

In a systematic investigation of imidazo[4,5-b]pyridine derivatives for antitubercular activity, researchers identified several compounds with high potency against drug-susceptible and multidrug-resistant strains of M. tuberculosis. For instance:

CompoundMIC (μg/mL) against H37RvMIC (μg/mL) against MDR Strains
Compound A0.0250.030
Compound B0.0360.036
Compound C0.0260.025

These findings highlight the potential of this compound class in addressing the growing challenge of tuberculosis resistance .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of modified imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative effects across various cancer cell lines:

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The results indicate that structural modifications can substantially enhance biological activity against cancer cells .

属性

IUPAC Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKPOJJEMOZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115951-60-5
Record name 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and acetic acid (0.15 ml) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.25 g, 85%) as a light brown solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Yield
85%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。